molecular formula C10H6F4N2O B6353236 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1152564-84-5

1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B6353236
CAS RN: 1152564-84-5
M. Wt: 246.16 g/mol
InChI Key: BHGWNBUNGDVZDS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, also known as 2-fluoro-3-trifluoromethyl-4,5-dihydro-1H-pyrazol-5-one, is a chemical compound composed of a pyrazol-5-one ring structure with two fluorine atoms and one trifluoromethyl group attached to the ring. It is a synthetic compound with a wide range of applications in the scientific research community. This compound has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in the scientific research community. It has been used as a starting material for the synthesis of various pharmaceuticals and other organic compounds. It has also been used as a reagent for the synthesis of other pyrazol-5-ones. In addition, it has been used as a catalyst in organic reactions and as a ligand in coordination chemistry. Furthermore, it has been used in the synthesis of various polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one is not yet fully understood. However, it is thought that the trifluoromethyl group of the compound may act as a Lewis acid, allowing it to act as a catalyst in certain reactions. In addition, the two fluorine atoms may act as electron-withdrawing groups, increasing the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one have not been extensively studied. However, it has been suggested that the compound may have anti-inflammatory and analgesic effects, as well as potential anti-tumor activity. In addition, it has been suggested that the compound may have antioxidant properties.

Advantages and Limitations for Lab Experiments

1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one has several advantages and limitations for use in laboratory experiments. One of the main advantages is that the compound is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound and can be stored for long periods of time. However, the compound is also relatively reactive and may require special handling and storage conditions. Furthermore, due to its reactivity, it may not be suitable for use in certain types of experiments.

Future Directions

The potential applications of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one are still being explored. Some potential future directions include further research into its biochemical and physiological effects, as well as its potential use as a catalyst in organic reactions. In addition, further research into the mechanism of action of the compound may lead to the development of new synthetic methods and new applications for the compound. Finally, further research into the compound’s potential antioxidant properties may lead to new therapeutic applications.

Synthesis Methods

1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-onerifluoromethyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized in various ways. One of the most popular methods involves the reaction of 2-fluorobenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethyl-substituted pyrazol-5-one in a single step. Another method involves the reaction of 2-fluorobenzaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethyl-substituted pyrazol-5-one in two steps.

properties

IUPAC Name

2-(2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2O/c11-6-3-1-2-4-7(6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGWNBUNGDVZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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